1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene

Catalog No.
S1495979
CAS No.
1103738-29-9
M.F
C15H14ClIO
M. Wt
372.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene

CAS Number

1103738-29-9

Product Name

1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene

IUPAC Name

1-chloro-2-[(4-ethoxyphenyl)methyl]-4-iodobenzene

Molecular Formula

C15H14ClIO

Molecular Weight

372.63 g/mol

InChI

InChI=1S/C15H14ClIO/c1-2-18-14-6-3-11(4-7-14)9-12-10-13(17)5-8-15(12)16/h3-8,10H,2,9H2,1H3

InChI Key

CZFRIPGHKLGMEU-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)I)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)I)Cl

1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene is an organic compound with the molecular formula C₁₅H₁₄ClIO. It features a chloro and an iodo substituent on a benzene ring, along with a 4-ethoxybenzyl group. This compound is notable for its structural complexity, which allows it to participate in various

1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene itself does not have a known mechanism of action. It serves as a building block for Dapagliflozin, which acts as a sodium-glucose cotransporter 2 (SGLT2) inhibitor. SGLT2 is a protein in the kidneys that reabsorbs glucose from urine back into the bloodstream. Dapagliflozin blocks this reabsorption, leading to increased glucose excretion in the urine and lower blood sugar levels [].

Precursor in Pharmaceutical Synthesis

1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene serves as a precursor in the synthesis of Dapagliflozin, a medication belonging to the class of sodium-glucose cotransporter 2 (SGLT2) inhibitors. Source: National Institutes of Health: )

SGLT2 inhibitors function by blocking the reabsorption of glucose (sugar) by the kidneys, leading to its excretion in the urine and lowering blood sugar levels. Source: Mayo Clinic:

Research Applications

While 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene itself is not a pharmaceutical drug, it has potential applications in various scientific research areas due to its chemical properties. These potential applications include:

  • Organic synthesis: As a building block for the synthesis of other complex organic molecules with diverse functionalities. Source: American Chemical Society:
  • Material science: As a precursor for the development of novel functional materials with specific electronic or optical properties.
  • Medicinal chemistry: As a starting material for the exploration and design of new therapeutic agents beyond SGLT2 inhibitors.

The reactivity of 1-chloro-2-(4-ethoxybenzyl)-4-iodobenzene primarily involves nucleophilic substitution reactions. The presence of both chlorine and iodine makes it susceptible to nucleophilic attack, where the halogen can be displaced by various nucleophiles. For example, the compound can undergo reactions to form derivatives that are useful in pharmaceutical applications, such as in the synthesis of dapagliflozin, a sodium-glucose transporter 2 inhibitor .

While specific biological activity data for 1-chloro-2-(4-ethoxybenzyl)-4-iodobenzene is limited, its structural features suggest potential pharmacological properties. Compounds with similar structures have been studied for their effects on glucose metabolism and diabetes management, particularly through their role as sodium-glucose transporter inhibitors. The iodo and chloro substituents may influence the compound's interaction with biological targets, enhancing its efficacy in medicinal chemistry .

The synthesis of 1-chloro-2-(4-ethoxybenzyl)-4-iodobenzene typically involves multi-step processes that include:

  • Nucleophilic Substitution: Starting from suitable precursors, nucleophilic substitution reactions are employed to introduce the chloro and iodo groups.
  • One-Pot Reactions: Recent advancements have led to one-pot synthesis methods that improve efficiency and reduce by-products. For instance, a method has been developed that avoids acetonitrile as a solvent, thus minimizing impurities .
  • Reduction Steps: The synthesis may also involve reduction processes to achieve desired functional groups.

1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene has applications primarily in pharmaceutical chemistry. Its derivatives are utilized in the development of drugs targeting metabolic disorders, particularly diabetes. The compound serves as an intermediate in synthesizing dapagliflozin, which is significant in managing blood glucose levels in diabetic patients .

Interaction studies for 1-chloro-2-(4-ethoxybenzyl)-4-iodobenzene typically focus on its binding affinity to sodium-glucose transporters and other related proteins. Research indicates that compounds with similar structures can modulate glucose uptake in cells, suggesting potential therapeutic benefits in diabetes management. Further studies are needed to elucidate the specific interactions and mechanisms at play.

Several compounds share structural similarities with 1-chloro-2-(4-ethoxybenzyl)-4-iodobenzene, including:

Compound NameStructural FeaturesUnique Characteristics
4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzeneBromine instead of iodineIntermediate for dapagliflozin synthesis
1-Chloro-2-(2-ethoxybenzyl)-4-iodobenzeneDifferent ethoxy positionPotentially different biological activity
1-Iodo-2-(4-methoxybenzyl)-4-chlorobenzeneMethoxy group instead of ethoxyVariation in electronic properties

These compounds highlight the uniqueness of 1-chloro-2-(4-ethoxybenzyl)-4-iodobenzene due to its specific halogen substitutions and the ethoxy group’s position, which may influence its reactivity and biological activity differently than its analogs.

Halogenated aromatic compounds constitute a fundamental class of chemicals in organic chemistry, characterized by the presence of one or more halogen atoms (chlorine, fluorine, bromine, iodine) attached to a benzene ring. The development of electrophilic aromatic halogenation reactions has been pivotal in expanding the synthetic toolkit for introducing halogens onto aromatic systems. These reactions, typically requiring Lewis acid catalysts such as AlCl₃, FeCl₃, FeBr₃, or ZnCl₂ for less reactive substrates, enable the formation of carbon-halogen bonds that serve as valuable handles for further functionalization. Within this broader context, 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene represents a sophisticated example of a dihalogenated aromatic compound containing both chlorine and iodine substituents on a benzene ring, along with an ethoxybenzyl group that imparts additional functionality.

Position in Contemporary Synthetic Organic Research

1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene has gained significant attention in contemporary synthetic organic chemistry due to its versatility as a building block in the construction of complex molecular scaffolds. Its structural features—specifically the differential reactivity of the chlorine and iodine substituents—make it an ideal candidate for selective transformations in multi-step organic synthesis pathways. Researchers frequently utilize this compound as a key intermediate in pharmaceutical synthesis routes, particularly in the development of antidiabetic medications. The compound's importance is underscored by its commercial availability from multiple chemical suppliers worldwide, highlighting its practical utility in both academic and industrial research settings.

Structural Significance in Medicinal Chemistry

From a medicinal chemistry perspective, 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene possesses several structural attributes that render it valuable in drug development. The presence of halogen substituents contributes to the compound's lipophilicity, potentially enhancing membrane permeability of derived pharmaceutical agents. Additionally, these halogens can participate in halogen bonding—a type of non-covalent interaction increasingly recognized for its importance in drug-target binding. Most notably, this compound serves as a crucial intermediate in the synthesis of Ipragliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor approved for the treatment of type 2 diabetes. The strategic positioning of the functional groups within 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene facilitates the construction of the complex structural framework required for SGLT2 inhibitory activity.

Research Evolution and Current Scientific Focus

The scientific interest in 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene has evolved significantly over recent years, driven primarily by advancements in synthetic methodologies and expanding applications in pharmaceutical development. Current research focuses on optimizing synthetic routes to this compound, with emphasis on improving yield, reducing environmental impact, and enhancing scalability for industrial production. Additionally, researchers are exploring the compound's potential applications beyond its established role in Ipragliflozin synthesis, investigating its utility in developing other therapeutic agents. The continuing refinement of synthetic approaches to 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene reflects broader trends in organic chemistry toward more efficient, selective, and sustainable processes.

XLogP3

5.5

Wikipedia

1-Chloro-2-[(4-ethoxyphenyl)methyl]-4-iodobenzene

Dates

Modify: 2023-08-15

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